REACTION_SMILES
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[C:11]([O:12][O:13][C:14](=[O:15])[c:16]1[cH:17][cH:18][cH:19][cH:20][cH:21]1)(=[O:22])[c:23]1[cH:24][cH:25][cH:26][cH:27][cH:28]1.[CH3:1][c:2]1[cH:3][cH:4][cH:5][c:6]2[c:7]1[s:8][cH:9][cH:10]2.[Cl:37][C:38]([Cl:39])([Cl:40])[Cl:41].[O:29]=[C:30]1[N:31]([Br:36])[C:32](=[O:33])[CH2:34][CH2:35]1>>[CH2:1]([c:2]1[cH:3][cH:4][cH:5][c:6]2[c:7]1[s:8][cH:9][cH:10]2)[Br:36]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(OOC(=O)c1ccccc1)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cccc2ccsc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)N1Br
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Name
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Type
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product
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Smiles
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BrCc1cccc2ccsc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |